molecular formula C14H12ClN B15162976 Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- CAS No. 193695-35-1

Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)-

Cat. No.: B15162976
CAS No.: 193695-35-1
M. Wt: 229.70 g/mol
InChI Key: TXEZQXLKPVFCKD-UHFFFAOYSA-N
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Description

Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- is an organic compound with the molecular formula C14H12ClN It is a derivative of benzenamine, where the amino group is substituted with a 4-chloro-2-methyl group and a phenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- typically involves the reaction of 4-chloro-2-methylbenzenamine with benzaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenylmethylene group enhances the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-chloro-2-methyl-: Lacks the phenylmethylene group, resulting in different chemical properties and reactivity.

    Benzenamine, 4-chloro-N-methyl-: Contains a methyl group instead of the phenylmethylene group, leading to variations in its biological activity and applications.

    Benzenamine, 2-chloro-4-(methylsulfonyl)-:

Uniqueness

Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- is unique due to the presence of both the 4-chloro-2-methyl and phenylmethylene groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and enhanced reactivity towards nucleophiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

193695-35-1

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-phenylmethanimine

InChI

InChI=1S/C14H12ClN/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

TXEZQXLKPVFCKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=CC2=CC=CC=C2

Origin of Product

United States

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